molecular formula C23H30N2O3 B11384055 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11384055
M. Wt: 382.5 g/mol
InChI Key: FMHKSNDPYPUKBH-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzamide core and piperidinyl group provides a distinct chemical profile that sets it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C23H30N2O3/c1-3-28-21-9-7-8-19(16-21)23(26)24-17-22(25-14-5-4-6-15-25)18-10-12-20(27-2)13-11-18/h7-13,16,22H,3-6,14-15,17H2,1-2H3,(H,24,26)

InChI Key

FMHKSNDPYPUKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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